

A Comparative Spectroscopic Guide to Halogenated Aminobenzoic Acid Isomers

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Compound of Interest

Compound Name: 3-Amino-4-chlorobenzoic acid

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This guide provides a comprehensive comparison of spectroscopic data for various halogenated aminobenzoic acid isomers. The positional isomerism of the halogen and amino groups on the benzoic acid backbone significantly influences their electronic and structural environments, leading to distinct spectroscopic signatures. This document aims to serve as a valuable resource for the identification, characterization, and differentiation of these compounds through the objective presentation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize key quantitative spectroscopic data for various halogenated aminobenzoic acid isomers. These values are critical for distinguishing between isomers and confirming their chemical structures.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The chemical shifts (δ) are indicative of the electronic environment of the protons and carbon atoms.

Table 1: ¹H NMR Spectral Data for Halogenated Aminobenzoic Acid Isomers (in DMSO-d₆)

Compound	Ar-H Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)	-NH ₂ (ppm)	-COOH (ppm)
Chloro Isomers			
4-Amino-2-chlorobenzoic acid	7.65 (d, J = 8.6 Hz, 1H, H-6), 6.70 (d, J = 2.2 Hz, 1H, H-3), 6.55 (dd, J = 8.6, 2.2 Hz, 1H, H-5)[1]	6.10 (s, 2H)[1]	12.5 (s, br, 1H)[1]
2-Amino-5-chlorobenzoic acid	-	-	-
3-Amino-4-chlorobenzoic acid	-	-	-
Bromo Isomers			
4-Amino-3-bromobenzoic acid	7.89 (d, 1H), 7.63 (dd, 1H), 6.78 (d, 1H)	6.10 (s, 2H)	12.39 (br s, 1H)
3-Amino-4-bromobenzoic acid	~7.7 (d), ~7.5 (s), ~7.0 (d)	-	-
Fluoro Isomers			
2-Amino-5-fluorobenzoic acid	-	-	-

Note: Data for some isomers were not readily available in the searched literature.

Table 2: Infrared (IR) Spectroscopy Data for Halogenated Aminobenzoic Acid Isomers (in cm⁻¹)

Functional Group	2-Amino-5-fluorobenzoic acid	2-Amino-5-chlorobenzoic acid	2-Amino-5-bromobenzoic acid
N-H stretch	-	-	-
O-H stretch (Carboxylic Acid)	-	-	-
C=O stretch (Carboxylic Acid)	-	-	-
C-F stretch	-	-	-
C-Cl stretch	-	-	-
C-Br stretch	-	-	-

Note: Specific peak values for a direct comparison were not consistently available across the isomers in the initial search. However, the presence and general regions of these functional group absorptions are characteristic.

Table 3: Mass Spectrometry (MS) Data for Brominated Aminobenzoic Acid Isomers

Compound	Molecular Ion (m/z)	Key Fragmentation Patterns
Bromobenzoic Acid Isomers	201/203 (M^+/M^{++2})[2][3]	The presence of bromine results in a characteristic isotopic pattern with two major peaks of approximately 1:1 intensity separated by 2 Da.[2]
3-Bromobenzoic acid	200/202[4]	Fragments at m/z 183/185 are observed.[4]

Note: All isomers of a specific halogenated aminobenzoic acid will have the same nominal molecular weight.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters and sample preparation may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse sequence.[\[1\]](#)
 - Spectral Width: Typically -2 to 13 ppm.[\[1\]](#)
 - Number of Scans: 16-32 scans.[\[1\]](#)
 - Relaxation Delay (d1): 2-5 seconds.[\[1\]](#)
- ^{13}C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled pulse sequence.[\[1\]](#)
 - Spectral Width: Typically -10 to 220 ppm.[\[1\]](#)
 - Number of Scans: 1024 or more, depending on sample concentration.[\[1\]](#)
 - Relaxation Delay (d1): 2-5 seconds.[\[1\]](#)
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[\[5\]](#)

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to obtain a fine, homogeneous powder.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

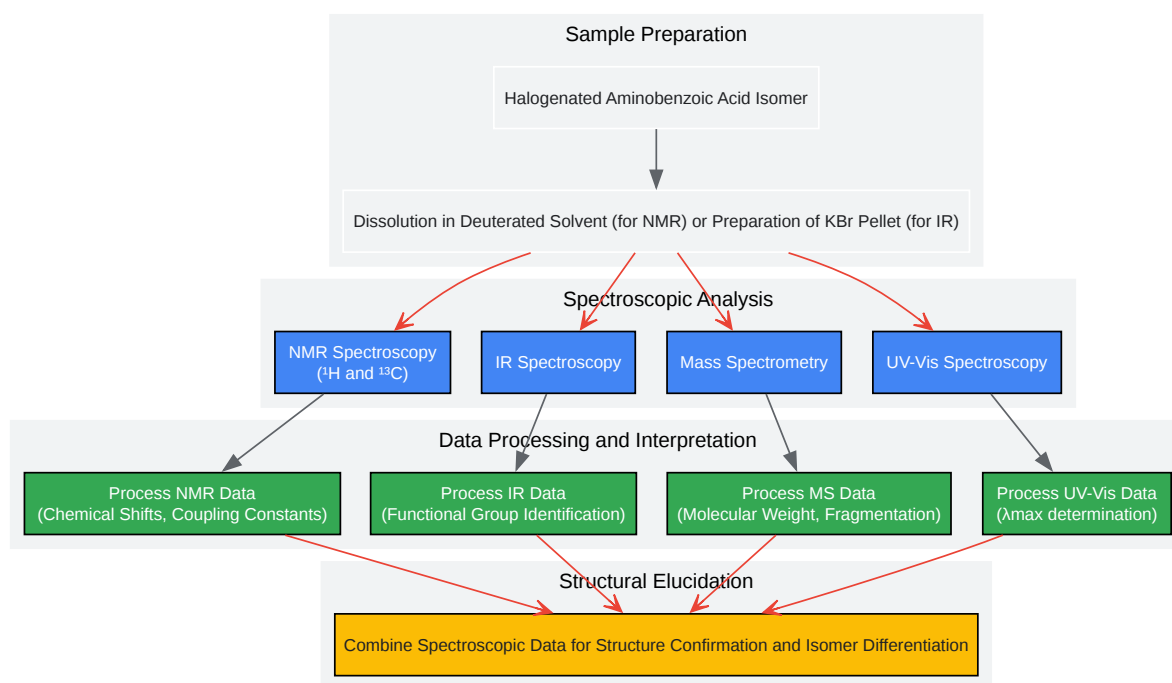
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, often using a direct insertion probe for solid samples.[\[2\]](#)
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source.[\[2\]](#)
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
- **Data Interpretation:** Identify the molecular ion peak to confirm the molecular weight. Analyze the isotopic pattern, especially for chlorine and bromine containing compounds, and the fragmentation pattern to deduce structural information.[\[5\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of halogenated aminobenzoic acid isomers.



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Caption: General workflow for the spectroscopic analysis of halogenated aminobenzoic acid isomers.

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